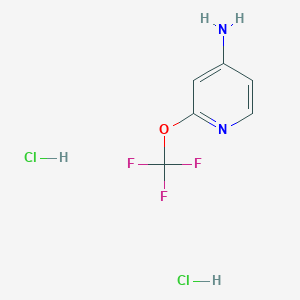

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

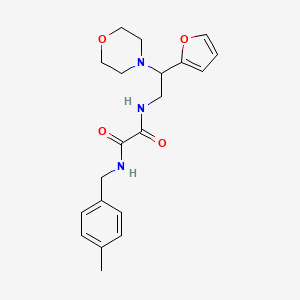

“2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride” is a chemical compound with the molecular formula C6H5F3N2O·2HCl . It is a powder in physical form . The IUPAC name for this compound is 2-(trifluoromethoxy)-4-pyridinamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-4(10)1-2-11-5;;/h1-3H,(H2,10,11);2*1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 178.11 . It has a melting point of 67-69 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Catalyst in Amine Protection

- N-Protection of Amines : Pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) has been utilized as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines. This process demonstrates high yields, short reaction times, and the reusability of the catalyst, providing significant advantages in organic synthesis (Karimian & Tajik, 2014).

Electrocatalysis

- Selective Oxygen Reduction : Iron porphyrins containing 2-pyridyl derivatives, including triflate and chloride salts, have shown enhanced selectivity for oxygen reduction in aqueous acidic solutions. These pyridinium groups, despite being distant from the iron center, effectively influence proton delivery (Matson et al., 2012).

Material Synthesis

- Microporous Materials Synthesis : A novel gallium oxyfluorophosphates material was synthesized using a combination of tris(2-aminoethyl)amine (TREN) and pyridine. This synthesis led to a material with unique pore structures, demonstrating the role of pyridine derivatives in directing the formation of microporous materials (Weigel et al., 1997).

Organic Synthesis

- Synthesis of Herbicide Intermediates : 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in the synthesis of trifloxysulfuron (a highly efficient herbicide), has been synthesized from nicotinamide through various reactions, highlighting the importance of pyridine derivatives in agricultural chemistry (Hang-dong, 2010).

- Building Blocks for Life Sciences : The synthesis and functionalization of 2-, 3-, and 4-(trifluoromethoxy)pyridines have been studied, providing new and important building blocks for research in life sciences. This includes the first X-ray crystallographic structure determinations of these compounds (Manteau et al., 2010).

Chemical Reactions and Processes

- Aminomethylation of Pyridine Derivatives : Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals have catalyzed ortho-C-H bond addition of pyridine derivatives into nonactivated imines, leading to aminomethylated products. This demonstrates the role of pyridine derivatives in facilitating complex organic reactions (Nagae et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound . In case of accidental ingestion or contact, it’s advised to seek medical attention .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride involves the reaction of 2-chloro-5-trifluoromethoxypyridine with ammonia followed by reduction of the resulting 2-amino-5-trifluoromethoxypyridine with sodium borohydride. The resulting 2-(Trifluoromethoxy)pyridin-4-amine is then reacted with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "2-chloro-5-trifluoromethoxypyridine", "ammonia", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-chloro-5-trifluoromethoxypyridine with ammonia in a solvent such as ethanol or methanol to yield 2-amino-5-trifluoromethoxypyridine.", "Step 2: Reduce the 2-amino-5-trifluoromethoxypyridine with sodium borohydride in a solvent such as ethanol or methanol to yield 2-(Trifluoromethoxy)pyridin-4-amine.", "Step 3: React the 2-(Trifluoromethoxy)pyridin-4-amine with hydrochloric acid in a solvent such as water or ethanol to yield the dihydrochloride salt of 2-(Trifluoromethoxy)pyridin-4-amine." ] } | |

CAS番号 |

1707713-95-8 |

分子式 |

C6H6ClF3N2O |

分子量 |

214.57 g/mol |

IUPAC名 |

2-(trifluoromethoxy)pyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H |

InChIキー |

RNKYWCBPJRUVBQ-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1N)OC(F)(F)F.Cl.Cl |

正規SMILES |

C1=CN=C(C=C1N)OC(F)(F)F.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)

![2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2769981.png)

![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)

![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)

![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2769994.png)

![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2769996.png)

![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide](/img/structure/B2770000.png)